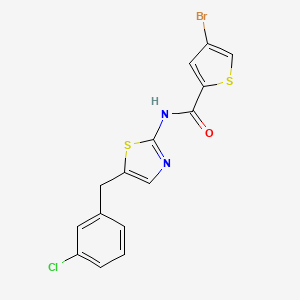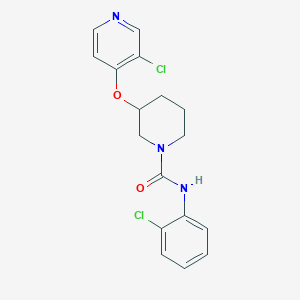![molecular formula C15H15ClN2S B2905610 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene CAS No. 861212-31-9](/img/structure/B2905610.png)
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene, also known as 4-chloro-N-(2-methylsulfanyl-2-phenyliminomethyl)benzenamine, is an organosulfur compound containing a benzene ring with a chlorine atom and an amine group. It is a colorless solid that is soluble in water and is used in a variety of scientific research applications. This compound is synthesized by reacting a chloroformate with a primary amine in the presence of a base.
Aplicaciones Científicas De Investigación
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used as a probe in the study of enzyme kinetics, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes.
Mecanismo De Acción
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene acts as an enzyme inhibitor by binding to the active site of the enzyme. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. The compound also acts as a ligand in the synthesis of metal complexes, where it binds to the metal ions and forms a coordination complex.
Biochemical and Physiological Effects
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and lipases, and to act as an antioxidant. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a useful reagent in organic synthesis and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored at room temperature. It is also soluble in water, making it easy to work with. However, it is also toxic and should be handled with caution.
Direcciones Futuras
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has a wide range of potential applications in scientific research. Further research could focus on its use as an inhibitor of enzymes, as a ligand in the synthesis of metal complexes, and as an antioxidant. Additionally, its potential as an antimicrobial agent could be explored, as well as its potential use in the synthesis of pharmaceuticals and other compounds. Additionally, research into its toxicity and its potential side effects could be conducted. Finally, research into its potential as an industrial catalyst could be conducted.
Métodos De Síntesis
The synthesis of 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene begins with the reaction of a chloroformate with a primary amine in the presence of a base. This reaction produces an intermediate, which is then treated with a sulfonyl chloride to form the desired compound. The reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions are typically mild, with temperatures ranging from room temperature to around 70°C.
Propiedades
IUPAC Name |
methyl N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-19-15(18-14-5-3-2-4-6-14)17-11-12-7-9-13(16)10-8-12/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQKWXTPOVCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2905530.png)
![N-(1,3-Dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2905533.png)


![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905536.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2905538.png)

![5-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905542.png)


![N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide](/img/structure/B2905546.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2905547.png)
